3-(4-Bromobenzamido)benzofuran-2-carboxamide
Description
3-(4-Bromobenzamido)benzofuran-2-carboxamide is a benzofuran derivative characterized by a benzofuran core substituted with a 4-bromobenzamido group at the 3-position and a carboxamide group at the 2-position (CAS: 887872-27-7; molecular formula: C₂₃H₁₇BrN₂O₄; molecular weight: 465.3 g/mol) . Benzofuran derivatives are widely studied for their diverse bioactivities, including neuroprotective, antioxidant, and enzyme inhibitory properties .
Properties
IUPAC Name |
3-[(4-bromobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c17-10-7-5-9(6-8-10)16(21)19-13-11-3-1-2-4-12(11)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESVOWSUBABSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
C–H Arylation: The benzofuran core is subjected to palladium-catalyzed C–H arylation to introduce the aryl group at the C3 position.
Transamidation: The arylated benzofuran is then subjected to a one-pot, two-step transamidation procedure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-efficiency catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
Scientific Research Applications of 3-(4-Bromobenzamido)benzofuran-2-carboxamide
This compound has applications in scientific research, especially in medicinal chemistry. The benzofuran core is found in many natural products with biological activity, making it a scaffold of interest in drug design .
Benzofuran Derivatives in Drug Design
Benzofuran derivatives have a wide range of applications in medicine, with many benzofuran-based drugs currently available, such as:
- Methoxsalen Used to treat psoriasis and eczema
- Amiodarone and Dronedarone Antiarrhythmic medications
- Vilazodone An antidepressant
Other benzofuran derivatives have demonstrated antimicrobial and anticancer properties . Because of the numerous applications of benzofuran-based drugs, there is interest in new synthetic methods that allow access to novel benzofuran derivatives .
Synthesis of Benzofuran-2-Carboxamide Derivatives
A synthetic route involving C–H arylation and transamidation chemistry can be used to create benzofuran-2-carboxamides . Palladium catalysis can install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . A two-step transamidation procedure can diversify C3-arylated benzofuran products, achieved through a one-pot process using N-acyl-Boc-carbamates as intermediates . This synthetic strategy is efficient for generating structurally diverse benzofuran derivatives for small molecule screening campaigns .
3-Substituted-2-(arylalkyl)-1-azabicycloalkanes
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The bioactivity of benzofuran-2-carboxamide derivatives is highly dependent on substituent type and position. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Br, Cl, CF₃O) enhance stability and target binding but may reduce solubility .
- Electron-donating groups (e.g., methoxy) improve antioxidant activity by facilitating radical scavenging .
- Heterocyclic substituents (e.g., pyridinylmethyl) enhance cholinesterase inhibition via π-π stacking or hydrogen bonding .
Neuroprotective and Antioxidant Activities
- The bromine atom in the target compound may enhance oxidative stress resistance compared to chlorine or methoxy analogs .
- Comparison with Cholinesterase Inhibitors : Derivatives like N-((pyridin-4-yl)methyl)benzofuran-2-carboxamide show potent cholinesterase inhibition (IC₅₀: 0.8–5.2 μM), attributed to the pyridine moiety’s interaction with the enzyme’s catalytic site . The absence of a charged group in 3-(4-bromobenzamido)benzofuran-2-carboxamide likely reduces its cholinesterase affinity.
Biological Activity
3-(4-Bromobenzamido)benzofuran-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a benzofuran backbone, which is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : Similar compounds have shown effectiveness in inhibiting kinases associated with cancer progression, particularly those in the HER family (HER1 and HER2) that are implicated in tumor growth and metastasis.
- Antioxidant Activity : Research indicates that benzofuran derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for neuroprotection and reducing excitotoxic damage .
Antitumor Activity
Studies have demonstrated that benzofuran derivatives can inhibit the proliferation of tumor cells. The specific mechanism involves competing with ATP-binding sites on kinases, leading to reduced signaling through pathways that promote cell growth and survival .
Neuroprotective Effects
Research has highlighted the neuroprotective capabilities of related benzofuran compounds. For instance, derivatives have been shown to protect against NMDA-induced excitotoxicity, a common pathway in neurodegenerative diseases. This suggests that this compound may also possess similar protective effects .
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
